molecular formula C9H21O7P B609263 m-PEG4-phosphonic acid CAS No. 750541-89-0

m-PEG4-phosphonic acid

Cat. No.: B609263
CAS No.: 750541-89-0
M. Wt: 272.23
InChI Key: QCYYJJNJMLEPMA-UHFFFAOYSA-N
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Description

m-PEG4-phosphonic acid is a compound that consists of a polyethylene glycol chain with four ethylene glycol units and a terminal phosphonic acid group. This structure imparts the compound with excellent water solubility and makes it useful in various aqueous-based applications. The phosphonic acid group can strongly bind to metal oxides, making it valuable for surface modification and functional coatings .

Mechanism of Action

Target of Action

m-PEG4-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specific target protein is determined by the other ligand in the PROTAC molecule .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific protein being targeted .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the concentration of the PROTAC, the presence of the target protein and E3 ligase, and the functionality of the ubiquitin-proteasome system

Safety and Hazards

M-PEG4-phosphonic acid may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles .

Future Directions

M-PEG4-phosphonic acid is a promising compound for future research due to its role in the synthesis of PROTACs . Further understanding of its reaction mechanism is important for the design of more efficient compound dry powders based on it .

Biochemical Analysis

Biochemical Properties

m-PEG4-phosphonic acid plays a role in biochemical reactions as a PROTAC linker . It interacts with two different ligands, one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the degradation of target proteins . By interacting with specific ligands, it influences cell function by modulating the ubiquitin-proteasome system, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its role as a PROTAC linker . It binds to two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This binding interaction leads to the selective degradation of target proteins via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of PROTAC molecules, it may influence the stability and long-term effects of these molecules on cellular function .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

Its hydrophilic nature due to the PEG linker may influence its localization or accumulation .

Subcellular Localization

As a PROTAC linker, it may be directed to specific compartments or organelles where the ubiquitin-proteasome system is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-phosphonic acid typically involves the attachment of a phosphonic acid group to a polyethylene glycol chain. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. The process involves the controlled reaction of polyethylene glycol with phosphonic acid derivatives under optimized conditions to achieve the desired product. The compound is then purified through various techniques such as crystallization or chromatography to obtain a high-purity product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized polyethylene glycol compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its strong binding affinity to metal oxides and its ability to form stable coatings and functionalized surfaces. Its excellent water solubility and versatility in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of m-PEG4-phosphonic acid can be achieved through a series of reactions involving the modification of PEG4 and the introduction of a phosphonic acid group.", "Starting Materials": [ "PEG4", "Phosphorus trichloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "PEG4 is reacted with phosphorus trichloride in the presence of hydrochloric acid to form PEG4-phosphonic acid chloride.", "The PEG4-phosphonic acid chloride is then treated with sodium hydroxide to form m-PEG4-phosphonic acid.", "The m-PEG4-phosphonic acid is then purified by precipitation with methanol and diethyl ether." ] }

CAS No.

750541-89-0

Molecular Formula

C9H21O7P

Molecular Weight

272.23

IUPAC Name

(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid

InChI

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12)

InChI Key

QCYYJJNJMLEPMA-UHFFFAOYSA-N

SMILES

O=P(O)(O)CCOCCOCCOCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG4-phosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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